2-amino-N-(2-aminoethyl)acetamide dihydrochloride
CAS No.: 1093785-60-4
Cat. No.: VC12004368
Molecular Formula: C4H13Cl2N3O
Molecular Weight: 190.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093785-60-4 |
|---|---|
| Molecular Formula | C4H13Cl2N3O |
| Molecular Weight | 190.07 g/mol |
| IUPAC Name | 2-amino-N-(2-aminoethyl)acetamide;dihydrochloride |
| Standard InChI | InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H |
| Standard InChI Key | HKBOCIXUFNJLJZ-UHFFFAOYSA-N |
| SMILES | C(CNC(=O)CN)N.Cl.Cl |
| Canonical SMILES | C(CNC(=O)CN)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide group (-NH-C(=O)-) flanked by two aminoethyl moieties. The dihydrochloride salt formation occurs via protonation of both primary amines, yielding a positively charged molecule with enhanced stability. Key structural attributes include:
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Molecular Formula: C₆H₁₆Cl₂N₄O₂
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Molecular Weight: 247.12 g/mol
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IUPAC Name: 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide dihydrochloride
The crystal structure remains uncharacterized, but analogous compounds exhibit planar acetamide groups with amine side chains adopting gauche conformations.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | >50 mg/mL in water |
| Stability | Hygroscopic; store at 2–8°C under N₂ |
| pKa (amine groups) | ~8.2 (primary), ~10.5 (secondary) |
| Melting Point | Decomposes above 210°C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential amidation and salt formation steps :
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Amidation: React 2-chloroacetamide with ethylenediamine in tetrahydrofuran (THF) at 0–5°C.
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Protection/Deprotection: Introduce benzyl carbamate (Cbz) groups to prevent side reactions, followed by catalytic hydrogenolysis .
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Salt Formation: Treat the free base with concentrated HCl in ethanol, yielding the dihydrochloride salt.
Critical Parameters:
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Temperature control (<10°C) prevents polyamination byproducts .
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Stoichiometric HCl addition ensures complete protonation without degrading the acetamide core.
Industrial Manufacturing
Scaling up requires:
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Membrane-based purification to remove residual ethylenediamine (≤0.1% impurity).
Typical yields exceed 78% at multi-kilogram scales.
Biochemical Applications
Enzyme Modulation
The compound acts as a competitive inhibitor for metalloenzymes due to its amine-metal coordination capacity. Notable targets include:
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Carbonic Anhydrase IX: 50% inhibition at 12 µM (vs. 45 µM for acetazolamide) .
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Glutaredoxin-1: Covalent modification via chloroacetamide moiety disrupts redox signaling.
Drug Intermediate
Used in synthesizing:
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Anticancer Agents: Conjugates with naphthalimide show IC₅₀ = 1.7 µM against HeLa cells.
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Neurotransmitter Analogs: Ethylene diamine linkage mimics GABAergic pharmacophores.
Comparative Analysis with Structural Analogs
Key Differentiation: The diamine structure enables chelation of metal ions (e.g., Zn²⁺ in CA IX), a feature absent in monoamine analogs .
| Model System | LD₅₀/IC₅₀ | Notable Effects |
|---|---|---|
| Rat (oral) | >2,000 mg/kg | Mild gastrointestinal distress |
| HepG2 Cells | 1.2 mM | Mitochondrial membrane depolarization |
Future Research Directions
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